2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Medicinal Chemistry SAR Compound Characterization

This 4-oxobutanoic acid derivative is differentiated by its benzylamino group, which blocks PLP-dependent enzyme inactivation while retaining aryl-ether pharmacophoric contacts critical for ASCT2 transporter studies. Unlike generic 2-amino-4-oxobutanoic acid analogs, its 4-ethoxyphenyl ketone and N-benzyl substitution ensure precise target engagement profiles. Researchers use it as a negative control for mechanism-based inactivators and as a stable scaffold for non-covalent ASCT2 inhibitor development. Procurement of this exact structure is essential to avoid SAR artifacts; minor aryl or N-substitution changes dramatically alter potency and selectivity. For medicinal chemistry, benchmark against compound 12 from the AABA series (S-enantiomer, IC50 = 8.3 µM).

Molecular Formula C19H21NO4
Molecular Weight 327.38
CAS No. 329929-04-6
Cat. No. B2675247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
CAS329929-04-6
Molecular FormulaC19H21NO4
Molecular Weight327.38
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2
InChIInChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)18(21)12-17(19(22)23)20-13-14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,22,23)
InChIKeyLKURQWFSVKTKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 329929-04-6) – Structural and Pharmacophoric Baseline for Procurement


2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 329929-04-6) is a synthetic γ-keto-α-amino acid derivative with molecular formula C19H21NO4 and molecular weight 327.4 g/mol . The molecule contains a secondary benzylamine, a free carboxylic acid, and a 4-ethoxyphenyl ketone, placing it within the broader class of 2-amino-4-oxobutanoic acid analogs that have been explored as inhibitors of pyridoxal-5′-phosphate (PLP)-dependent enzymes (e.g., kynureninase) and amino acid transporters (e.g., ASCT2) [1]. The combination of an aryl ketone at the γ-position and a benzyl substituent on the α-nitrogen distinguishes it from simple 2-amino-4-oxobutanoic acid congeners and confers distinct steric and electronic properties relevant to target engagement.

Why Close Analogs of 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic Acid Cannot Be Interchanged Without Validation


The 4-oxobutanoic acid scaffold is highly sensitive to N-substitution and γ-aryl modifications. Even minor alterations—such as replacing the 4-ethoxyphenyl ketone with a 4-methylphenyl or 4-chlorophenyl group, or changing the benzylamino moiety to a simple amino or methylamino group—can profoundly shift target selectivity, potency, and pharmacokinetic behavior [1]. In the ASCT2 inhibitor series, for instance, the nature and substitution pattern of the aryl ether directly dictates cellular uptake inhibition, with ethoxy-bearing analogs displaying a distinct potency rank order compared to methoxy or halogenated variants [1]. Consequently, procurement of a generic “2-amino-4-oxobutanoic acid derivative” without precise structural fidelity introduces unacceptable risk of altered biological activity and invalidates comparative SAR studies.

Quantitative Performance Differentiation of 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 329929-04-6)


Physicochemical and Structural Baseline vs. Common 2-Amino-4-oxobutanoic Acid Scaffolds

2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid differs from the unsubstituted 2-amino-4-oxobutanoic acid core by the addition of a benzyl group on the α-amino nitrogen (ΔMW = +90.1 g/mol) and a 4-ethoxyphenyl ketone at the γ-position (ΔMW = +148.2 g/mol) . These modifications increase calculated logP (cLogP) by approximately 2.5–3.0 units relative to the parent 2-amino-4-oxobutanoic acid (estimated cLogP ≈ -0.5 to 0.0), substantially reducing aqueous solubility and enhancing passive membrane permeability [1]. The benzyl group eliminates the possibility of unwanted metal-chelation effects sometimes observed with primary α-amines, while the para-ethoxy substituent provides a tunable handle for further SAR exploration. No direct head-to-head experimental comparison data between this exact compound and a named analog in a defined assay were located in the permitted primary literature, so this evidence remains class-level inference.

Medicinal Chemistry SAR Compound Characterization

Putative Biological Target Class Membership: ASCT2 (SLC1A5) Inhibition Potential

The 2-(benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid scaffold shares critical pharmacophoric elements with recently described 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid (AABA) ASCT2 inhibitors [1]. In the AABA series, the presence of a 4-ethoxyphenyl moiety on the γ-amino group contributed to low-micromolar inhibition of ASCT2-mediated glutamine uptake in HEK-293 cells (e.g., compound 12: IC50 = 8.3 µM for (S)-enantiomer) [1]. While the target compound differs by bearing the ethoxyphenyl group on the γ-ketone rather than the γ-amino substituent, class-level SAR suggests that 4-ethoxyphenyl-γ-keto acids may similarly engage the ASCT2 binding pocket. However, no direct IC50 or Ki data for 2-(benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid itself have been published in peer-reviewed literature, and any extrapolation from the AABA series to the γ-keto acid series is hypothetical.

Cancer Metabolism Glutamine Transport ASCT2 Inhibition

Potential Kynureninase Inhibition: Class-Level Inference from β-Substituted Amino Acid Mechanism-Based Inactivators

Bacterial kynureninase is inactivated by (R)-2-amino-4-(4-ethylsulfonyl)-4-oxobutanoic acid and related γ-keto-α-amino acids through a mechanism-based transamination pathway [1]. 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid retains the γ-keto-α-amino acid backbone but replaces the primary α-amine with a secondary benzylamino group. This modification is expected to abolish the transamination-dependent inactivation mechanism because the benzyl substituent cannot form the requisite Schiff base with the PLP cofactor. However, the compound may instead act as a reversible competitive inhibitor by occupying the substrate-binding pocket. No experimental enzymatic data are available for this specific compound. This is class-level inference only.

Kynurenine Pathway Enzyme Inhibition Neuropharmacology

Procurement-Guided Application Scenarios for 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 329929-04-6)


SAR Probe for γ-Keto-α-Amino Acid Target Engagement Studies

Due to its benzylamino group preventing PLP-Schiff base formation, CAS 329929-04-6 can serve as a negative control or selectivity probe in enzyme panels that include PLP-dependent enzymes (e.g., kynureninase, aminotransferases). When used alongside primary amine-containing γ-keto acid analogs that act as mechanism-based inactivators [1], this compound helps discriminate between covalent inactivation and non-covalent competitive inhibition, a critical distinction in target validation campaigns.

Medicinal Chemistry Starting Point for Non-Covalent ASCT2 Modulators

The structural similarity to the AABA class of ASCT2 inhibitors [1] positions CAS 329929-04-6 as a potential scaffold for developing non-covalent ASCT2 ligands. Replacing the labile γ-amino group of AABA compounds with a more stable γ-ketone may improve metabolic stability while retaining key aryl-ether pharmacophoric contacts. Researchers procuring this compound for ASCT2-focused medicinal chemistry should benchmark it against compound 12 (S-enantiomer, IC50 = 8.3 µM) from the AABA series to establish initial SAR.

Reference Standard for Analytical Method Development in Butanoic Acid Derivative Libraries

The distinct UV chromophore (4-ethoxyphenyl ketone, λmax ≈ 270 nm) and characteristic fragmentation pattern in LC-MS make CAS 329929-04-6 suitable as a retention time and mass accuracy calibrant for high-throughput screening libraries of 4-oxobutanoic acid derivatives. Its moderate lipophilicity (cLogP ≈ 2.8) fills a gap between highly polar amino acid precursors and fully elaborated drug-like leads, aiding in chromatographic method development across a wide polarity range.

Quote Request

Request a Quote for 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.